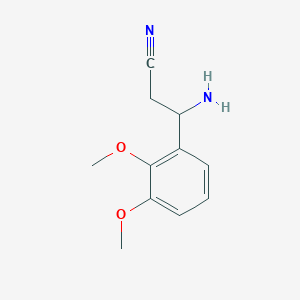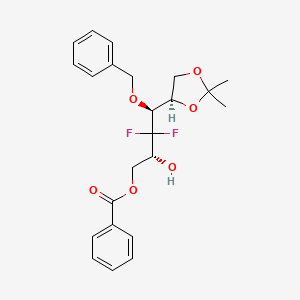
(2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a benzyloxy group, a dioxolane ring, and difluoro-hydroxybutyl moiety, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate typically involves multiple steps, including the formation of the dioxolane ring, introduction of the benzyloxy group, and incorporation of the difluoro-hydroxybutyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate may have potential therapeutic applications. Research could focus on its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could offer advantages over existing treatments.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may offer advantages in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate involves its interaction with specific molecular targets The benzyloxy group and dioxolane ring may play a role in binding to enzymes or receptors, while the difluoro-hydroxybutyl moiety could influence the compound’s reactivity and stability
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated features, used as a solvent and intermediate in chemical synthesis.
Fluometuron: A herbicide derived from trifluorotoluene, showcasing the utility of fluorinated compounds in agriculture.
Uniqueness
(2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate stands out due to its unique combination of functional groups and stereochemistry. This distinct structure offers specific advantages in terms of reactivity, stability, and potential biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C23H26F2O6 |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
[(2R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,3-difluoro-2-hydroxy-4-phenylmethoxybutyl] benzoate |
InChI |
InChI=1S/C23H26F2O6/c1-22(2)30-14-18(31-22)20(28-13-16-9-5-3-6-10-16)23(24,25)19(26)15-29-21(27)17-11-7-4-8-12-17/h3-12,18-20,26H,13-15H2,1-2H3/t18-,19-,20+/m1/s1 |
Clave InChI |
KNACGMWLCVVSFN-AQNXPRMDSA-N |
SMILES isomérico |
CC1(OC[C@@H](O1)[C@@H](C([C@@H](COC(=O)C2=CC=CC=C2)O)(F)F)OCC3=CC=CC=C3)C |
SMILES canónico |
CC1(OCC(O1)C(C(C(COC(=O)C2=CC=CC=C2)O)(F)F)OCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


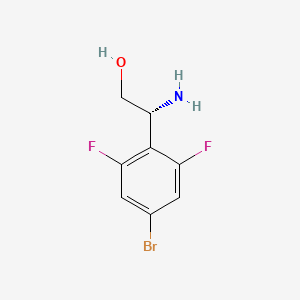
![1-Methyl-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B13043255.png)
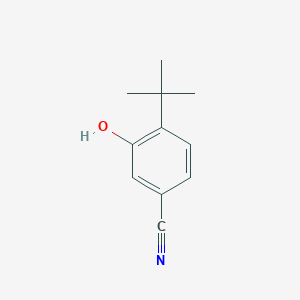

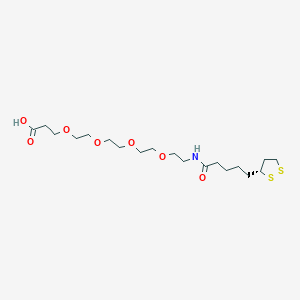
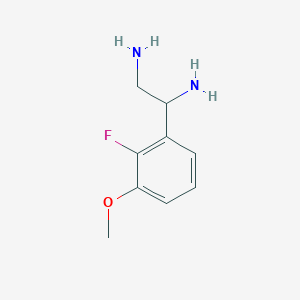
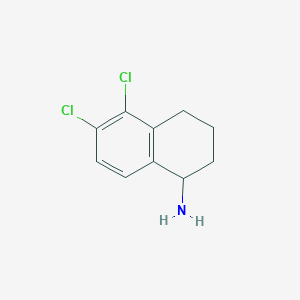
![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)
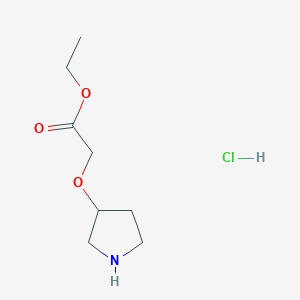
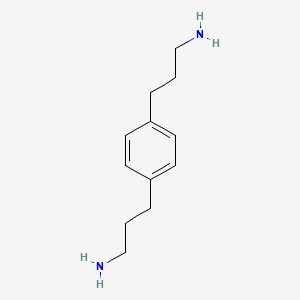


![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
